

4-Ethoxyphenol molecular weight and formula

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Compound of Interest

Compound Name: 4-Ethoxyphenol

Cat. No.: B1293792

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In-Depth Technical Guide to 4-Ethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Ethoxyphenol**, including its molecular weight and formula. It details experimental protocols for its synthesis and analysis and touches upon its biological relevance.

Core Compound Data

4-Ethoxyphenol, also known as hydroquinone monoethyl ether, is an aromatic organic compound. It is a derivative of phenol and a member of the 4-alkoxyphenols class.[1] Its chemical and physical properties are summarized in the table below.



Property	Value
Molecular Formula	C ₈ H ₁₀ O ₂ [2]
Molecular Weight	138.16 g/mol [2]
Appearance	White or colorless crystals with a sweet, herbaceous odor reminiscent of anise and fennel.[2]
Melting Point	66 - 67 °C[2]
Boiling Point	246 - 247 °C at 760 mmHg[2]
Solubility	Slightly soluble in water; soluble in oils.[2] Soluble in DMSO (≥22.1 mg/mL) and ethanol (≥20.7 mg/mL).[3]
LogP	1.81[2]
CAS Number	622-62-8[4]
IUPAC Name	4-ethoxyphenol[2]

Synthesis of 4-Ethoxyphenol

A common and effective method for the synthesis of **4-Ethoxyphenol** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of hydroquinone is reacted with an ethyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

- Hydroquinone
- Ethanol
- Sodium Hydroxide (NaOH)
- Ethyl Bromide (CH₃CH₂Br)



- · Diethyl ether
- · Hydrochloric acid (HCI), dilute
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and apparatus for reflux, extraction, and distillation.

Procedure:

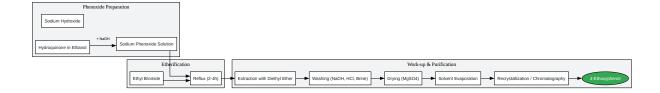
- Preparation of the Phenoxide:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of hydroquinone in ethanol.
 - Slowly add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution to the flask while stirring. The reaction is exothermic.
 - Continue stirring until the sodium hydroxide has completely reacted to form the sodium phenoxide salt.

Etherification:

- To the freshly prepared phenoxide solution, add a slight molar excess (e.g., 1.1 equivalents) of ethyl bromide.
- Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.
 - Wash the organic layer with a dilute solution of sodium hydroxide to remove any unreacted hydroquinone.



- Neutralize the organic layer by washing with a dilute solution of hydrochloric acid, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.



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Caption: Workflow for the Williamson Ether Synthesis of **4-Ethoxyphenol**.

Analytical Characterization

The identity and purity of synthesized **4-Ethoxyphenol** can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **4-Ethoxyphenol**.[5]



Experimental Protocol:

- Column: Newcrom R1 reverse-phase column.[5]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[5]
- Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
- Procedure:
 - Prepare the mobile phase and degas it thoroughly.
 - Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
 - Prepare a standard solution of **4-Ethoxyphenol** of known concentration in the mobile phase.
 - Inject the standard solution and the sample solution into the HPLC system.
 - Record the chromatograms and determine the retention time and peak area for 4-Ethoxyphenol.
 - Quantify the amount of 4-Ethoxyphenol in the sample by comparing its peak area with that of the standard.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum of **4-Ethoxyphenol** is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, and the hydroxyl proton.
 - ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two carbons of the ethoxy group and the six carbons of the benzene ring.



- Infrared (IR) Spectroscopy: The IR spectrum of **4-Ethoxyphenol** will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether linkage will also be present.[2][6]
- Mass Spectrometry (MS): The mass spectrum of 4-Ethoxyphenol will show a molecular ion peak (M+) at m/z = 138, corresponding to its molecular weight.[2][7]

Biological Significance and Applications

4-Ethoxyphenol is recognized as an endogenous metabolite, meaning it is found naturally within biological systems.[8] This suggests its potential involvement in various metabolic pathways.

Substrate for Mushroom Tyrosinase

4-Ethoxyphenol has been utilized as a substrate in enzymatic assays to study the kinetics of mushroom tyrosinase.[3] Tyrosinase is a key enzyme in the biosynthesis of melanin and is also responsible for the browning of fruits and vegetables. Studying the interaction of compounds like **4-Ethoxyphenol** with this enzyme can provide insights into the enzyme's mechanism and aid in the development of tyrosinase inhibitors, which have applications in the cosmetic and food industries.

The kinetic study of mushroom tyrosinase typically involves monitoring the enzymatic reaction in the presence of a substrate like **4-Ethoxyphenol** and an inhibitor. The rate of the reaction is measured, often spectrophotometrically, and the data is used to determine kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This information helps in understanding the mode of inhibition and the efficacy of the inhibitor.

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References



- 1. Human Metabolome Database: Showing metabocard for 4-Ethoxyphenol (HMDB0032036) [hmdb.ca]
- 2. 4-Ethoxyphenol | C8H10O2 | CID 12150 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Phenol, 4-ethoxy- [webbook.nist.gov]
- 5. Separation of 4-Ethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4-Ethoxyphenol(622-62-8) IR Spectrum [chemicalbook.com]
- 7. 4-Ethoxyphenol(622-62-8) MS [m.chemicalbook.com]
- 8. glpbio.com [glpbio.com]
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